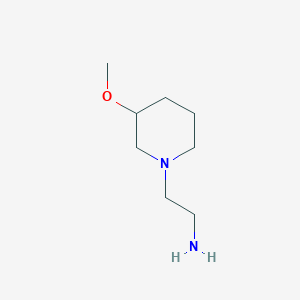

2-(3-Methoxy-piperidin-1-yl)-ethylamine

Description

Properties

IUPAC Name |

2-(3-methoxypiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFKHSSCRULOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80709180 | |

| Record name | 2-(3-Methoxypiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911300-67-9 | |

| Record name | 2-(3-Methoxypiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

The compound 2-(3-Methoxy-piperidin-1-yl)-ethylamine , with the CAS number 911300-67-9, is a versatile small molecule that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and insights from diverse sources.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other piperidine derivatives suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Case Study: Neurotransmitter Modulation

Research indicates that compounds with piperidine structures can modulate dopamine and serotonin receptors, which are crucial in treating disorders such as depression and schizophrenia. A study highlighted the potential of this compound to act as a selective serotonin reuptake inhibitor (SSRI), indicating its relevance in antidepressant drug development.

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry, particularly in the development of more complex molecules. Its methoxy group enhances its reactivity, making it a useful intermediate in organic synthesis.

Data Table: Synthetic Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Alkylation | Reaction with alkyl halides | 85 |

| Amine Coupling | Formation of amides with carboxylic acids | 90 |

| N-alkylation | Modification of nitrogen to form quaternary amines | 75 |

Biochemical Applications

Due to its ability to interact with biological systems, the compound is being explored for its role in enzyme inhibition and as a potential therapeutic agent for metabolic disorders.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggest that this compound can effectively inhibit enzymes linked to glucose metabolism, presenting opportunities for diabetes management.

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of novel materials, including polymers and coatings that require specific chemical properties.

Data Table: Material Properties

| Property | Measurement |

|---|---|

| Thermal Stability | Up to 200°C |

| Solubility | Soluble in polar solvents |

| Mechanical Strength | Moderate |

Mechanism of Action

The mechanism by which 2-(3-Methoxy-piperidin-1-yl)-ethylamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(3-Methoxy-piperidin-1-yl)-ethylamine can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Key Analogues and Their Properties

Structure-Activity Relationship (SAR) Insights

- Piperidine vs. Morpholine : The piperidine-based derivative (2-Piperidin-1-yl-ethylamine) exhibits significantly higher glucokinase activation (EC50 = 6 nM) compared to the morpholine analogue (EC50 = 20 nM). This is attributed to the piperidine ring’s bulkier structure, which enhances van der Waals interactions in the enzyme’s hydrophobic pocket .

- Methoxy Substitution: The 3-methoxy group in the target compound may improve solubility or steric compatibility compared to non-substituted piperidines (e.g., 2-Piperidin-1-yl-ethylamine). However, direct potency data for the methoxy derivative are lacking in the reviewed evidence.

- Heterocyclic Modifications : Ethylamine derivatives with aromatic or heterocyclic groups, such as benzimidazole (EC50 = 9 nM) or indole (EC50 = 12 nM), demonstrate variable enzyme activities, emphasizing the role of aromatic π-π interactions .

- Natural vs. Synthetic Derivatives : Biogenic amines like tyramine and histamine lack the piperidine scaffold but highlight the ethylamine backbone’s versatility in diverse biological roles (e.g., neurotransmission, immune response) .

Biological Activity

2-(3-Methoxy-piperidin-1-yl)-ethylamine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group attached to the piperidine ring, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring with a methoxy substituent at the 3-position, contributing to its chemical reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of various biochemical pathways. The exact mechanism largely depends on the context of its application, which can include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuropharmacological effects.

- Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, thereby affecting cellular processes.

Neuropharmacological Effects

Studies have shown that compounds with similar piperidine structures exhibit neuropharmacological activities. For instance, derivatives have been investigated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Anticancer Activity

Recent research has explored the anticancer properties of piperidine derivatives. For example, compounds structurally related to this compound have been evaluated for their effectiveness against glioblastoma cells. In vitro studies demonstrated significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Case Studies

- Antiglioma Activity : A study focused on related piperidine compounds demonstrated their capacity to inhibit glioma cell proliferation. The results indicated that these compounds could be developed into targeted therapies for brain tumors .

- Modulation of P2X Receptors : Research has implicated piperidine derivatives in the modulation of P2X receptors, which are involved in pain transmission and inflammatory responses. This suggests potential applications in pain management and inflammatory diseases .

Data Summary

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Methoxy-piperidin-1-yl)-ethylamine generally involves:

- Starting from a substituted piperidone or piperidine derivative.

- Introduction of the methoxy group at the 3-position of the piperidine ring.

- Functionalization of the nitrogen atom to attach the ethylamine side chain.

This approach often employs protection-deprotection steps, Grignard reactions, nucleophilic substitutions, and catalytic hydrogenations to achieve the desired product with high yield and purity.

Synthesis Routes and Key Steps

Grignard Reaction and Hydroxyl Elimination

A documented route for related 3-substituted piperidines involves the use of N-protected 3-piperidone as a starting material. The key steps include:

- Step (a): N-protected 3-piperidone reacts with a substituted phenyl magnesium halide in a Grignard reaction to form 3-hydroxy-3-substituted piperidine intermediates.

- Step (b): The intermediate undergoes hydroxyl elimination in alcoholic media to produce a mixture of unsaturated compounds.

- Step (c): Catalytic hydrogenation using a transition metal catalyst and a hydrogen source converts the unsaturated intermediates to N-protected 3-substituted piperidine.

- Step (d): Removal of the protecting group yields the racemic 3-substituted piperidine.

- Step (e): Resolution of the racemic mixture by using an acidic resolving agent such as tartaric acid or mandelic acid to obtain enantiomerically pure compounds.

This method, while originally applied to 3-phenylpiperidine derivatives, can be adapted for 3-methoxy substitution by using appropriate methoxy-substituted phenyl magnesium halides or analogs.

Representative Experimental Procedure

A representative synthesis adapted from patent and literature methods is outlined below:

Analytical and Purification Techniques

- TLC and HPLC are used to monitor reaction progress and purity.

- Column chromatography on silica gel is employed to purify intermediates.

- Crystallization with resolving agents (e.g., tartaric acid) is used for enantiomeric separation.

- Mass spectrometry (ESI-MS) confirms molecular weights of intermediates and final products.

- NMR spectroscopy (1H, 13C) is used for structural verification.

Research Findings and Optimization Notes

- The choice of protecting groups on the piperidone nitrogen significantly affects yields and ease of deprotection.

- Transition metal catalysts such as Pd/C facilitate efficient hydrogenation with minimal side reactions.

- The resolution step is critical for obtaining enantiomerically pure material, which is often necessary for biological activity.

- Alkylation conditions must be optimized to prevent dialkylation or side reactions; mild bases and controlled temperatures are preferred.

- Methoxy substitution at the 3-position can influence the reactivity of the piperidine ring, requiring adjustment of reaction times and temperatures.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Methoxy-piperidin-1-yl)-ethylamine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methoxy-piperidine with a halogenated ethylamine derivative (e.g., chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Optimization may include:

- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent degradation.

- Catalyst selection : Palladium or nickel catalysts improve yields in reductive amination .

- Solvent choice : Polar aprotic solvents like DMF or acetonitrile are preferred for solubility and stability .

Q. How can the structural identity and purity of this compound be confirmed?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.3 ppm for OCH₃) and piperidine-ethylamine backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 173.15) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced bioactivity?

- Quantum Mechanical Modeling : Density Functional Theory (DFT) calculations predict electron density distributions, guiding modifications to the methoxy or piperidine groups .

- Molecular Dynamics (MD) Simulations : Assess binding affinities to target proteins (e.g., GPCRs) by simulating ligand-receptor interactions .

- Retrosynthetic Analysis : Tools like ICSynth (from ICReDD) propose viable synthetic routes for derivatives .

Q. What experimental design strategies are effective for resolving contradictory data in reaction yield optimization?

-

Factorial Design : A 2³ factorial design (variables: temperature, catalyst loading, solvent ratio) identifies interactions affecting yield . Example:

Factor Low Level High Level Temperature 70°C 90°C Catalyst 0.5 mol% 2.0 mol% Solvent (DMF:H₂O) 9:1 1:1 -

Response Surface Methodology (RSM) : Models nonlinear relationships to pinpoint optimal conditions .

Q. How can discrepancies between computational predictions and experimental spectroscopic data be addressed?

- Error Source Analysis : Check for approximations in DFT calculations (e.g., solvent effects omitted) .

- Experimental Validation : Re-run NMR/IR under controlled conditions (e.g., deuterated solvents, dry samples) .

- Collaborative Workflows : Integrate computational results with robotic high-throughput screening to validate hypotheses .

Q. What reactor designs are suitable for scaling up the synthesis of this compound while maintaining yield?

- Continuous Flow Reactors : Enable precise control of residence time and temperature, reducing side reactions .

- Microwave-Assisted Reactors : Accelerate reactions via dielectric heating, improving energy efficiency .

- Safety Considerations : Implement pressure relief systems for exothermic steps (e.g., reductive amination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.